![molecular formula C16H16N2S2 B12541372 N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) CAS No. 663611-33-4](/img/structure/B12541372.png)
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide)
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Overview
Description
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) typically involves the reaction of ethanedithiol with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thioamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
Biological Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of thioamide compounds, including N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide), in anticancer research. Thioamides have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, analogs of thioamides have demonstrated nanomolar antiproliferative activity with selectivity for cancer cells, indicating their potential as therapeutic agents in oncology .
1.2 Protein Modification and Stability Studies
Thioamides play a crucial role in the study of protein folding and stability due to their unique structural properties. The incorporation of thioamides into peptide sequences can alter hydrogen bonding patterns and conformational flexibility, which are essential for understanding protein dynamics. This modification allows researchers to evaluate the contributions of specific hydrogen bonds to protein stability .
1.3 Antimicrobial Activity
Thioamide derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Synthetic Applications
2.1 Synthesis of Thioamides
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) can be synthesized using innovative methods that enhance efficiency and yield. For example, a recent one-pot synthesis method involves generating thiocarbamoyl fluorides from amines and coupling them with boronic acids under nickel catalysis. This approach allows for the late-stage modification of complex molecules, showcasing the synthetic versatility of thioamides .
2.2 Chemical Intermediates
Thioamides serve as valuable intermediates in organic synthesis due to their reactivity with nucleophiles and electrophiles. The weaker carbonyl bond in thioamides compared to amides enhances their utility in various chemical transformations, including the formation of metal complexes .
Coordination Chemistry
3.1 Metal Binding Properties
Thioamides exhibit a notable affinity for metal ions, which makes them suitable for developing metal complexes with potential applications in catalysis and material science. The unique electronic properties of thioamide ligands can lead to enhanced stability and reactivity of metal complexes, paving the way for novel catalytic systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context. The thioamide group plays a crucial role in the compound’s reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~2~-Bis(2-furylmethyl)ethanebis(thioamide)
- N~1~,N~2~-Bis(2-chlorophenyl)ethanebis(thioamide)
- N~1~,N~2~-Bis(2-methoxyphenyl)ethanebis(thioamide)
Uniqueness
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is unique due to the presence of the 2-methylphenyl groups, which impart specific steric and electronic properties to the molecule. These properties influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, N1,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) may exhibit distinct biological activities and chemical behavior, making it a valuable compound for research and industrial applications.
Biological Activity
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) is characterized by the presence of two thioamide groups attached to a central ethane backbone, with 2-methylphenyl substituents. This structure is crucial for its reactivity and biological interactions.
Biological Activity Overview
1. Antibacterial Activity
Thioamide derivatives, including N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide), have demonstrated notable antibacterial properties. Studies have shown that thioamide compounds exhibit activity against various bacterial strains, including:
- Enterococcus faecalis
- Pseudomonas aeruginosa
- Salmonella typhi
- Klebsiella pneumoniae
In one study, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these organisms, comparable to standard antibiotics like ceftriaxone . The inhibition zones measured were significant, with diameters reaching up to 30 mm for certain strains .
Table 1: Antibacterial Activity of Thioamide Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | E. faecalis | 40-50 | 29 |
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | P. aeruginosa | 40-50 | 24 |
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | S. typhi | 40-50 | 30 |
N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) | K. pneumoniae | 40-50 | 19 |
2. Anticancer Activity
Research has indicated that N~1~,N~2~-Bis(2-methylphenyl)ethanebis(thioamide) possesses anticancer properties as well. In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7). The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against tumor cells .
The biological activity of thioamides is often attributed to their ability to interact with biological macromolecules through various mechanisms:
- DNA Interference : Thioamides can inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition effectively blocks bacterial growth by preventing DNA replication .
- Metal Ion Chelation : Some thioamides exhibit chelation properties, particularly with transition metals like copper. This interaction can disrupt cellular processes by altering metal ion availability within microbial cells .
Case Studies
Case Study 1: Closthioamide as a Benchmark
Closthioamide, a known thioamide compound, was studied for its antibacterial activity and mechanism of action. It was found to inhibit ATPase activity in DNA gyrase without requiring ATP hydrolysis, showcasing a unique mode of action distinct from conventional antibiotics . This finding emphasizes the potential for discovering novel antibiotics through thioamidation pathways.
Case Study 2: Synthesis and Efficacy Testing
In another study, a series of thiourea derivatives were synthesized and tested for their biological activity. The derivatives demonstrated significant toxicity in various cancer cell lines with IC50 values indicating effective growth inhibition . The structure-activity relationship highlighted the importance of specific functional groups in enhancing biological efficacy.
Properties
CAS No. |
663611-33-4 |
---|---|
Molecular Formula |
C16H16N2S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N'-bis(2-methylphenyl)ethanedithioamide |
InChI |
InChI=1S/C16H16N2S2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
OUAYJOOBTIZBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C(=S)NC2=CC=CC=C2C |
Origin of Product |
United States |
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